[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with the molecular formula C13H15IN2O7. It is characterized by the presence of an iodinated pyrimidine ring and an acetoxy group attached to a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps. One common method includes the iodination of a pyrimidine derivative followed by the formation of the tetrahydrofuran ring. The acetoxy groups are introduced through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the iodinated pyrimidine ring, leading to the formation of deiodinated products.
Substitution: The iodine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodinated pyrimidine ring makes it useful in radiolabeling studies for tracking biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The iodinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar structure but with a methyl group instead of an iodine atom.
[(2R,3S,5R)-3-acetyloxy-5-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)oxolan-2-yl]methyl acetate: Contains an ethyl group instead of an iodine atom.
Uniqueness
The presence of the iodine atom in [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl)methyl acetate makes it unique compared to its analogs. The iodine atom enhances the compound’s radiolabeling potential and its ability to participate in specific chemical reactions, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C13H17IN2O7 |
---|---|
Molecular Weight |
440.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H17IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h8-11H,3-5H2,1-2H3,(H,15,19,20)/t8?,9-,10+,11+/m0/s1 |
InChI Key |
RRSCEHWQKFYHKH-NVEZCULWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2CC(C(=O)NC2=O)I)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2CC(C(=O)NC2=O)I)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.